![molecular formula C6H9BrO2 B115866 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone CAS No. 141194-58-3](/img/structure/B115866.png)
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone
Übersicht
Beschreibung
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is a chemical compound that belongs to the class of organic bromides. It is also known as 2-Bromo-1-(tetrahydro-2-furanyl)ethanone or THF-Bromoacetate. This compound is widely used in scientific research and has various applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone. However, it has been reported to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone in scientific research. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as an antimicrobial agent and its mechanism of action. Additionally, its potential as a building block for the synthesis of new pharmaceuticals and natural products can also be explored.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone has been extensively used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
141194-58-3 |
|---|---|
Produktname |
2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone |
Molekularformel |
C6H9BrO2 |
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
2-bromo-1-[(2R)-oxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H9BrO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2/t6-/m1/s1 |
InChI-Schlüssel |
NOYOYKREDRZQSD-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)C(=O)CBr |
SMILES |
C1CC(OC1)C(=O)CBr |
Kanonische SMILES |
C1CC(OC1)C(=O)CBr |
Synonyme |
Ethanone, 2-bromo-1-[(2R)-tetrahydro-2-furanyl]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

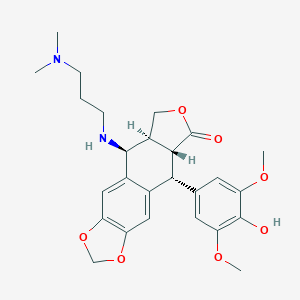
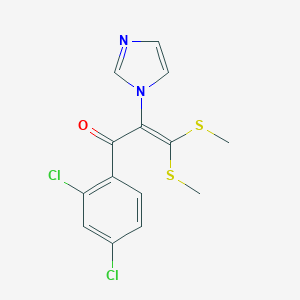
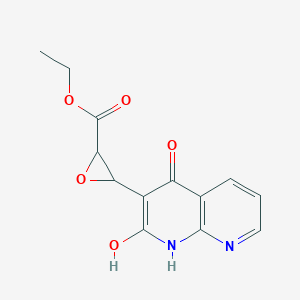
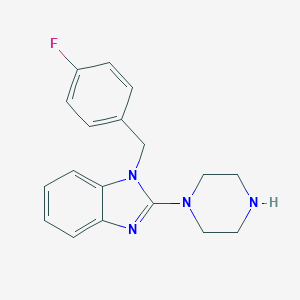
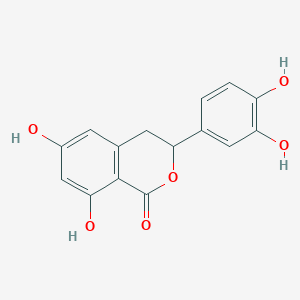
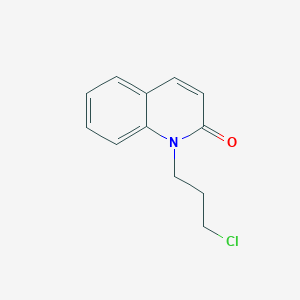
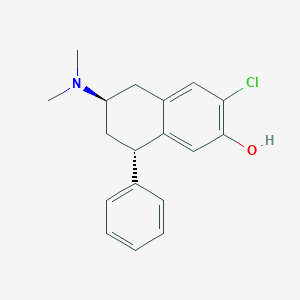
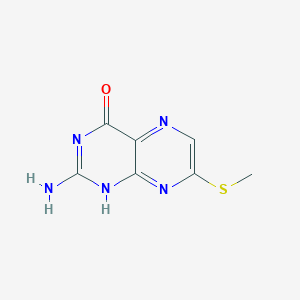
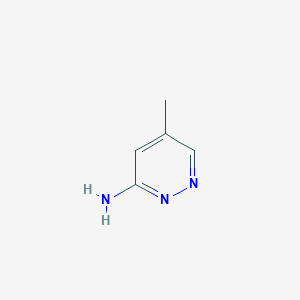
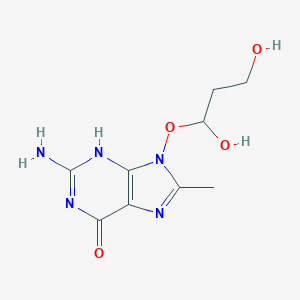
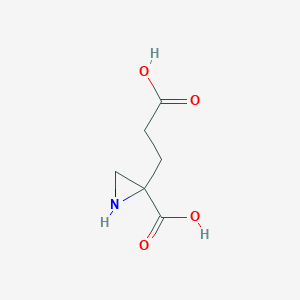

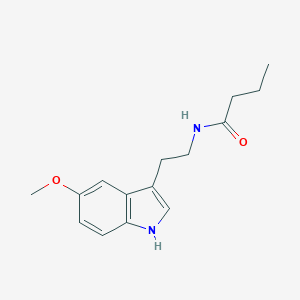
![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)